(R)-(-)-2-(Anilinomethyl)pyrrolidine
Overview
Description
®-(-)-2-(Anilinomethyl)pyrrolidine is a chiral compound that belongs to the class of proline-based organocatalysts. It is known for its ability to facilitate various asymmetric transformations, making it a valuable tool in organic synthesis. The compound has a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-2-(Anilinomethyl)pyrrolidine typically involves the reaction of ®-proline with aniline under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-2-(Anilinomethyl)pyrrolidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
®-(-)-2-(Anilinomethyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced to form secondary amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
®-(-)-2-(Anilinomethyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in asymmetric synthesis, particularly in Aldol, Mannich, and Michael reactions.
Biology: The compound can be used to study enzyme mechanisms and chiral recognition processes.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which ®-(-)-2-(Anilinomethyl)pyrrolidine exerts its effects involves its ability to act as a chiral catalyst. The compound facilitates the formation of chiral centers in organic molecules by providing a chiral environment that favors the formation of one enantiomer over the other. This is achieved through interactions with molecular targets such as carbonyl compounds, where the pyrrolidine ring and aniline moiety play crucial roles in stabilizing transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-2-(Anilinomethyl)pyrrolidine: The enantiomer of ®-(-)-2-(Anilinomethyl)pyrrolidine, which has similar catalytic properties but opposite stereochemistry.
®-(-)-2-(Benzylaminomethyl)pyrrolidine: A similar compound with a benzyl group instead of an aniline group, used in similar asymmetric transformations.
®-(-)-2-(Phenylaminomethyl)pyrrolidine: Another related compound with a phenyl group, also used as a chiral catalyst.
Uniqueness
®-(-)-2-(Anilinomethyl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring and an aniline moiety, which provides distinct steric and electronic properties that enhance its catalytic efficiency in asymmetric transformations. This makes it particularly valuable in the synthesis of chiral molecules with high enantiomeric purity.
Properties
IUPAC Name |
N-[[(2R)-pyrrolidin-2-yl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11-13H,4,7-9H2/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWKJRTMPIHRA-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426196 | |
Record name | N-{[(2R)-Pyrrolidin-2-yl]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68295-45-4 | |
Record name | N-{[(2R)-Pyrrolidin-2-yl]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-2-(Anilinomethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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